1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione
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Overview
Description
1-{1,1-Difluoro-6-azaspiro[25]octan-6-yl}-5-phenylpentane-1,5-dione is a synthetic organic compound notable for its spirocyclic structure, which includes both fluorine and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione typically involves several steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,1-difluoro-6-azaspiro[2.5]octane derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using phenyl acyl chloride and an appropriate catalyst.
Formation of the Dione Moiety:
Industrial Production Methods
For industrial production, the synthetic route would be optimized to ensure high yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The dione moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-{1,1-Difluoro-6-azaspiro[2
Medicinal Chemistry: Due to its unique structure, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s spirocyclic structure and fluorine content make it a candidate for the development of new materials with unique electronic or optical properties.
Biological Research: It could be used as a probe or tool compound in biological studies to investigate the role of specific molecular pathways or targets.
Mechanism of Action
The mechanism of action of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The presence of fluorine atoms could enhance its binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-6-azaspiro[2.5]octane: A simpler analog lacking the phenyl and dione functionalities.
6-Azaspiro[2.5]octane Derivatives: Compounds with variations in the substituents on the spirocyclic core.
Fluorinated Spirocyclic Compounds: Other spirocyclic compounds containing fluorine atoms.
Uniqueness
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione is unique due to its combination of a spirocyclic core, fluorine atoms, and a phenyl-dione moiety. This combination of features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-5-phenylpentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO2/c19-18(20)13-17(18)9-11-21(12-10-17)16(23)8-4-7-15(22)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIDNMRDWWCTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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